molecular formula C24H24ClFN2O4S B5128342 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide

Cat. No.: B5128342
M. Wt: 491.0 g/mol
InChI Key: LTNPJRGLCGFOQQ-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide is a complex organic compound with a unique structure that includes a sulfonyl group, a fluorobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of N-[(4-chlorophenyl)sulfonyl]glycine, which is then reacted with other reagents to introduce the fluorobenzyl and methoxyphenyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that makes it useful in studies of enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include the development of new drugs targeting specific pathways or diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing glycinamides with different substituents on the aromatic rings. Examples might include N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-(3-fluorobenzyl)-N-(4-methoxy-2-methylphenyl)isoleucinamide .

Uniqueness

What sets N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide apart is its specific combination of substituents, which can confer unique chemical and biological properties. This uniqueness might make it particularly valuable for certain applications where other similar compounds are less effective.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN2O4S/c1-32-21-10-6-18(7-11-21)14-15-27-24(29)17-28(16-19-4-2-3-5-23(19)26)33(30,31)22-12-8-20(25)9-13-22/h2-13H,14-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNPJRGLCGFOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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